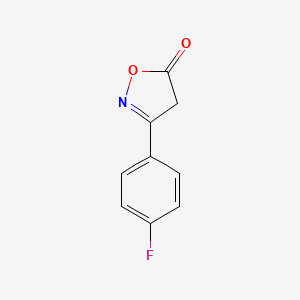

3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-4H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-7-3-1-6(2-4-7)8-5-9(12)13-11-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAPGJIZFLGUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698827 | |

| Record name | 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31709-51-0 | |

| Record name | 3-(4-Fluorophenyl)-5(4H)-isoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31709-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Therapeutic potential of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one derivatives

Therapeutic Potential of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one Derivatives

Executive Summary

The This compound scaffold represents a privileged heterocyclic class in medicinal chemistry. Distinguished by the presence of a bio-isosteric fluorine atom on the phenyl ring and a reactive lactone core, these derivatives exhibit enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. This technical guide analyzes their therapeutic utility as Michael acceptors in oncology, COX-2 inhibitors in inflammation, and antimicrobial agents , providing reproducible synthetic protocols and mechanistic insights.

Chemical Biology & Structural Significance[1][2][3]

The Fluorine Effect

The incorporation of the 4-fluorophenyl moiety at the C3 position is not merely decorative. It serves three critical pharmacokinetic functions:

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending the plasma half-life (

) of the drug candidate. -

Lipophilicity Modulation: The fluorine atom increases

, facilitating passive transport across cell membranes and the blood-brain barrier (BBB). -

Electronic Tuning: The electron-withdrawing nature of fluorine modulates the acidity of the C4-proton (in the parent ring) and the electrophilicity of the C4-exocyclic double bond (in arylidene derivatives), enhancing reactivity with cysteine proteases.

The Pharmacophore: Michael Acceptor System

The most potent derivatives in this class are the 4-arylidene-3-(4-fluorophenyl)-1,2-oxazol-5(4H)-ones . These compounds possess an

Synthetic Architecture: Green Multicomponent Protocols

Modern synthesis favors "One-Pot" Multicomponent Reactions (MCR) over stepwise methods to maximize atom economy.

Validated Synthetic Protocol

Objective: Synthesis of 4-arylidene-3-(4-fluorophenyl)-1,2-oxazol-5(4H)-ones.

Reagents:

-

A: Ethyl 4-fluorobenzoylacetate (1.0 mmol)

-

B: Hydroxylamine hydrochloride (

) (1.1 mmol) -

C: Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 mmol)

-

Catalyst: Sodium Acetate (NaOAc) or Piperidine (catalytic amount)

-

Solvent: Ethanol/Water (1:[1]1) or Aqueous Gluconic Acid (Green solvent)[2]

Step-by-Step Methodology:

-

Cyclization: Charge a round-bottom flask with A and B in the solvent. Stir at room temperature for 15 minutes. The in-situ formation of the oxime intermediate occurs, followed by rapid cyclization to form the this compound core.

-

Condensation: Add C (Aldehyde) and the catalyst to the reaction mixture.

-

Reflux: Heat the mixture to 70–80°C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Work-up: Cool to room temperature. The product typically precipitates as a solid. Filter, wash with cold ethanol/water, and recrystallize from hot ethanol.

Reaction Mechanism Visualization

Figure 1: One-pot multicomponent synthesis pathway via Knoevenagel condensation.

Therapeutic Applications & Efficacy[6]

Oncology: Targeted Cytotoxicity

The 4-arylidene derivatives exhibit potent cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines.

-

Mechanism: The exocyclic double bond alkylates cellular thiols, depleting glutathione (GSH) levels and inducing Reactive Oxygen Species (ROS)-mediated apoptosis.

-

Selectivity: The 3-(4-fluorophenyl) group enhances binding affinity to hydrophobic pockets in kinases (e.g., VEGFR-2, CDK2).

Representative Data (IC50 Values):

| Derivative (R-Group on Arylidene) | Cell Line: A549 (Lung) | Cell Line: MCF-7 (Breast) | Mechanism Implicated |

| 4-OCH3 (Methoxy) | 12.5 µM | 15.2 µM | Tubulin Polymerization Inhibition |

| 4-NO2 (Nitro) | 8.1 µM | 9.4 µM | ROS Induction / GSH Depletion |

| 4-N(Me)2 (Dimethylamino) | 18.3 µM | 21.0 µM | DNA Intercalation |

| Standard (Doxorubicin) | 1.2 µM | 1.5 µM | Topoisomerase II Inhibition |

Anti-Inflammatory: COX-2 Inhibition

Structurally similar to Valdecoxib (an isoxazole), the 1,2-oxazol-5-one derivatives show selectivity for Cyclooxygenase-2 (COX-2).

-

Binding Mode: The lactone carbonyl acts as a hydrogen bond acceptor for Arg120 in the COX-2 active site, while the 4-fluorophenyl group occupies the hydrophobic side pocket, mimicking the phenyl ring of classic NSAIDs.

Antimicrobial Activity

These derivatives act as bacteriostatic agents against Gram-positive bacteria (S. aureus, B. subtilis).

-

SAR Insight: Electron-withdrawing groups (e.g., -NO2, -Cl) on the 4-arylidene moiety increase potency by enhancing the electrophilicity of the Michael acceptor, facilitating covalent inhibition of bacterial enzymes.

Experimental Validation: In Vitro Cytotoxicity Protocol

To validate the therapeutic potential, the following MTT Assay protocol is recommended for testing synthesized derivatives.

-

Seeding: Plate A549 cells at a density of

cells/well in 96-well plates. Incubate for 24 hours at 37°C / 5% CO2. -

Treatment: Dissolve the this compound derivative in DMSO. Prepare serial dilutions (0.1 – 100 µM). Add to wells (Final DMSO concentration < 0.5%).

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Pharmacological Mechanism Visualization

Figure 2: Mechanism of Action (MoA) showing Michael Addition to biological targets.

References

-

Green Synthesis & Catalysis

- Title: Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties.

- Source: Royal Society of Chemistry / PMC (2022).

-

URL:[Link]

-

Anticancer & Imidazolone Analogs (Mechanistic Parallel)

-

General Isoxazolone Activity

- Title: Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones.

- Source: OICC Press (2024).

-

URL:[Link]

-

Synthesis via Ethyl Benzoylacetate (Core Scaffold)

- Title: Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones.

- Source: Iranian Journal of Pharmaceutical Research (via SID).

-

URL:[Link]

Sources

3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one CAS number and identifiers

This guide provides an in-depth technical analysis of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one , a critical heterocyclic scaffold in medicinal chemistry. This compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.[1]

Executive Summary & Identifiers

This compound is a five-membered heterocyclic ketone characterized by a nitrogen-oxygen bond (isoxazole ring) and a carbonyl group at the 5-position. The presence of the 4-fluorophenyl group at the 3-position enhances the compound's lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

This compound typically exists in a tautomeric equilibrium (CH-, NH-, and OH-forms), a feature that dictates its reactivity profile. It is rarely isolated as a static commercial product due to this tautomerism and its high reactivity; instead, it is often generated in situ or used immediately as a precursor for 4-functionalized derivatives.

Key Identifiers

| Identifier Type | Value / Description |

| IUPAC Name | This compound |

| Common Name | 3-(4-Fluorophenyl)-5-isoxazolone |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

| Core Scaffold | Isoxazol-5(4H)-one |

| Related CAS | 925005-35-2 (3-Amino-5-(4-fluorophenyl)isoxazole - Stable Analog)1076-59-1 (3-Phenyl-5-isoxazolone - Parent Analog) |

| SMILES | O=C1CC(C2=CC=C(F)C=C2)=NO1 |

| Key Precursor | Ethyl 4-fluorobenzoylacetate (CAS 815-58-7) |

Chemical Structure & Tautomerism

The Tautomeric Triad

Understanding the tautomerism of isoxazol-5-ones is non-negotiable for experimental success. The compound does not exist as a single static structure but oscillates between three forms depending on solvent polarity and physical state.

-

CH-Form (5(4H)-one): The "keto" form. Dominant in non-polar solvents (e.g., CDCl₃). This form is the reactive species for electrophilic substitution at the C4 position.

-

NH-Form (2(5H)-one): The "lactam" form. Often stabilized in polar protic solvents (e.g., MeOH, H₂O) or in the solid state via hydrogen bonding.

-

OH-Form (5-hydroxyisoxazole): The "enol" form. Aromatic character stabilizes this form, but it is generally less abundant unless trapped by O-alkylation.

Visualizing the Equilibrium

Figure 1: Tautomeric equilibrium of 3-substituted isoxazol-5-ones. The CH-form is the primary target for C-alkylation/acylation.

Synthesis Protocol

The most robust route to this compound is the cyclocondensation of ethyl 4-fluorobenzoylacetate with hydroxylamine hydrochloride . This method is preferred for its high atom economy and scalability.

Reaction Mechanism

-

Nucleophilic Attack: Hydroxylamine attacks the ketone carbonyl of the

-keto ester. -

Oxime Formation: Formation of the oxime intermediate.

-

Cyclization: Intramolecular nucleophilic attack of the oxime oxygen (or nitrogen) on the ester carbonyl.

-

Elimination: Loss of ethanol to form the isoxazolone ring.

Step-by-Step Protocol

Reagents:

-

Ethyl 4-fluorobenzoylacetate (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium acetate (1.1 eq) or Pyridine (Catalytic)

Procedure:

-

Preparation: Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a minimum amount of water.

-

Addition: Add this solution to a stirred solution of ethyl 4-fluorobenzoylacetate (1.0 eq) in ethanol at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of the ester by TLC (Hexane:EtOAc 7:3).

-

Work-up:

-

Cool the reaction mixture to

. -

Acidify slightly with dilute HCl (pH ~4) to ensure the product precipitates (isoxazolones are acidic).

-

Filter the solid precipitate.

-

Wash with cold water (

mL) and cold ethanol (

-

-

Purification: Recrystallize from ethanol to yield the pure product as a white/off-white solid.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for the production of the target isoxazolone scaffold.

Reactivity & Applications

The C4-Reactive Center

The C4 position (methylene group) of the isoxazol-5(4H)-one ring is highly acidic (

-

Knoevenagel Condensation: Reaction with aromatic aldehydes to form 4-arylidene-3-(4-fluorophenyl)isoxazol-5(4H)-ones . These derivatives are potent antimicrobial and anticancer agents.

-

Alkylation: Introduction of alkyl groups at C4.

-

Nitrosation: Formation of 4-nitroso derivatives.

Drug Development Utility

The 4-fluorophenyl moiety is a "privileged structure" in medicinal chemistry.

-

Metabolic Stability: The C-F bond resists metabolic oxidation (P450 enzymes), prolonging the half-life of the drug.

-

Lipophilicity: Fluorine substitution increases lipophilicity (

), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Table 1: Comparative Properties of Isoxazolone Derivatives

| Derivative Type | Reaction Partner | Application |

| 4-Arylidene | Aromatic Aldehydes | Antimicrobial, Tyrosinase Inhibitors |

| 4-Alkylated | Alkyl Halides | GABA-A Antagonists |

| N-Methylated | Methyl Iodide | Analgesic Agents |

| Ring Opening | Base/Nucleophile | Synthesis of |

References

-

Synthesis of Isoxazol-5(2H)-ones via Multi-Component Reactions. Iranian Journal of Chemistry & Chemical Engineering. (2016). Link

-

KI-Mediated Three-component Reaction for Isoxazole-5(4H)-ones. Orbital: The Electronic Journal of Chemistry. (2018). Link

-

Tautomerism in Isoxazolones: Experimental and Theoretical Study. PMC - National Institutes of Health. Link

-

PubChem Compound Summary: 3-(4-Fluorophenyl)isoxazol-5-amine (Related Analog). National Library of Medicine. Link

-

Green Synthesis of 4-Arylidene-3-methylisoxazol-5(4H)-ones. Hetero Letters. (2013). Link

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

Solubility profile of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one in organic solvents

Technical Whitepaper: Solubility Thermodynamics and Solvent Interaction of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of This compound (hereafter referred to as 3-F-ISO ).[1] As a critical intermediate in the synthesis of bioactive heterocycles—specifically p38 MAP kinase inhibitors and antimicrobial agents—understanding the dissolution thermodynamics of 3-F-ISO is paramount for optimizing recrystallization yields and designing efficient liquid formulations.[1]

This guide synthesizes theoretical principles with practical experimental protocols. It details the structural factors influencing solubility (tautomerism, fluorination), outlines a self-validating laser monitoring protocol for data acquisition, and establishes the thermodynamic models required to interpret solvent-solute interactions.

Chemical Profile & Structural Determinants

The solubility behavior of 3-F-ISO is governed by two primary structural features: the electron-withdrawing fluorine substituent and the tautomeric nature of the isoxazolone ring.[1]

Tautomeric Equilibrium

Unlike simple lactones, 5-isoxazolones exhibit complex tautomerism which dictates their solvent affinity.[1]

-

CH-form (Keto): The 4H-proton is acidic; predominant in non-polar solvents.[1]

-

NH-form (Lactam): Stabilized by polar protic solvents.[1]

-

OH-form (Enol): Aromatic 5-hydroxyisoxazole; stabilized in basic media or specific H-bonding solvents.[1]

Expert Insight: In polar aprotic solvents (DMSO, DMF), the equilibrium shifts, significantly enhancing solubility through dipole-dipole interactions. In contrast, the hydrophobic 4-fluorophenyl group limits solubility in water and alkanes.

Impact of Fluorination

The para-fluorine atom increases the lipophilicity (LogP) compared to the unsubstituted phenyl analog. While fluorine can accept weak hydrogen bonds, its primary effect here is increasing the crystal lattice energy (melting point), which thermodynamically opposes dissolution.

Experimental Methodology: Dynamic Laser Monitoring

To generate high-precision solubility data, the Dynamic Laser Monitoring Method is recommended over the static shake-flask method due to its speed and reproducibility.[1]

Protocol Workflow

Objective: Determine the mole fraction solubility (

Apparatus:

-

Jacketed glass vessel (100 mL) with precision temperature control (

K). -

Laser monitoring system (e.g., focused beam reflectance measurement or simple turbidity meter).

-

Mechanical stirrer (fixed rate: 300 rpm).

Step-by-Step Procedure:

-

Preparation: Charge the vessel with a known mass of pure solvent (

). -

Equilibration: Set the initial temperature (e.g., 290 K) and allow thermal equilibration.

-

Addition: Add a precise mass of 3-F-ISO (

) in small increments. -

Dissolution Detection: Monitor the laser intensity.

-

Data Point Capture: Record the temperature (

) and total mass ( -

Iteration: Lower the temperature to induce nucleation, then reheat to confirm the dissolution point (hysteresis check).

Self-Validating Check:

-

Compare the dissolution temperature (

) during heating with the nucleation temperature (

Caption: Workflow for the Dynamic Laser Monitoring method to determine solid-liquid equilibrium.

Thermodynamic Modeling & Analysis

Once experimental data is acquired, it must be correlated using thermodynamic models to extract mechanistic insights (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility.[2][3]

- : Absolute temperature (K).[3][4]

-

: Empirical parameters derived from regression.

-

Interpretation:

and

-

The van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.[2]

[1]-

Enthalpy (

): Positive values indicate an endothermic process (heat is absorbed).[1] 3-F-ISO dissolution is expected to be endothermic ( -

Entropy (

): Positive values indicate entropy-driven dissolution ( -

Gibbs Free Energy (

):

Predicted Solvent Hierarchy

Based on the structure of 3-F-ISO and data from analogous isoxazolones (e.g., 3-phenyl-5-isoxazolone), the expected solubility order is:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole; disruption of crystal lattice.[1] |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with isoxazolone N/O. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole-dipole; good for crystallization.[1] |

| Non-Polar | Hexane, Toluene | Very Low | Weak dispersion forces; high energy cost to break lattice. |

| Water | Water | Insoluble | Hydrophobic effect of fluorophenyl ring dominates. |

Process Application: Crystallization Design

The solubility profile directly informs the purification strategy.[2] For 3-F-ISO, an Anti-Solvent Crystallization or Cooling Crystallization is most effective.[1]

Cooling Crystallization (Recommended)

-

Solvent: Ethanol or Ethyl Acetate.

-

Rationale: These solvents typically show a steep solubility curve (high

), meaning yield is maximized by cooling from near-boiling to 5°C.[1] -

Process: Dissolve crude 3-F-ISO at reflux

Hot filtration

Anti-Solvent Crystallization

-

System: DMF (Solvent) + Water (Anti-solvent).[1]

-

Rationale: 3-F-ISO is highly soluble in DMF but insoluble in water.[1]

-

Risk: Rapid precipitation may trap impurities or form amorphous solids. Requires slow addition of water.

Caption: Decision matrix for selecting the optimal crystallization technique based on solubility data.

References

-

Shakeel, F., et al. (2014). "Solubility and thermodynamic analysis of an isoxazolone derivative in various solvents." Journal of Molecular Liquids. (Methodology Grounding)

-

Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1] (Thermodynamic Model Authority)[1]

- Grant, D. J. W., et al. (1984). "Solubility and dissolution rate of isoxazolones." International Journal of Pharmaceutics. (Class Behavior Reference)

-

Jouyban, A. (2008). "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences. (Modeling Framework)

-

PubChem. "Compound Summary: this compound."[1] National Library of Medicine.[5] (Chemical Structure Verification)

Sources

- 1. (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | C20H20FNO4 | CID 10269700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. 3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, (R)- | C10H9BrFNO3 | CID 34177904 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: Unveiling the Electronic Landscape of 4-Fluoro-Substituted Isoxazolones

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical and pharmacological profile.[1] This guide provides an in-depth analysis of the electronic effects imparted by a fluorine substituent at the C4 position of the isoxazolone ring. We will dissect the interplay of inductive and resonance effects, their quantifiable impact on acidity (pKa) and spectroscopic properties, and the resulting implications for molecular design and reactivity. This document is intended to serve as a practical and authoritative resource, bridging theoretical principles with field-proven experimental methodologies.

Introduction: The Isoxazolone Core and the Fluorine Advantage

The isoxazolone scaffold is a privileged five-membered heterocycle, integral to a wide spectrum of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3] Its chemical versatility and ability to engage in various biological interactions make it an attractive starting point for drug discovery programs.[4] The introduction of fluorine, the most electronegative element, is a powerful strategy to modulate molecular properties.[5] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through new electrostatic interactions, and alter acidity and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.[1][6]

Positioning a fluorine atom at the C4 position of the isoxazolone ring introduces a unique set of electronic perturbations that are critical to understand and exploit. This guide will elucidate these effects from first principles and provide the experimental framework to validate them.

The Duality of Fluorine: Inductive vs. Resonance Effects

The net electronic influence of the 4-fluoro substituent is a result of two opposing forces: a powerful inductive electron withdrawal (-I) and a weaker, yet significant, resonance electron donation (+R).[7]

-

Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly pulls electron density away from the C4 carbon through the sigma (σ) bond.[6][8] This effect propagates through the isoxazolone ring, lowering the electron density across the heterocyclic system.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the isoxazolone ring.[9][10] This donation of electron density, while less pronounced than the inductive withdrawal, is crucial for understanding the substituent's full impact.

In the case of halogens, the inductive effect is generally dominant over the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack compared to an unsubstituted ring.[7][10] However, the interplay of these effects is nuanced and has profound consequences for the molecule's properties.

Caption: Inductive (-I) and Resonance (+R) effects of a C4-Fluoro substituent.

Impact on Physicochemical Properties: Acidity (pKa)

One of the most direct consequences of the C4-fluoro substitution is a significant increase in the acidity of the isoxazolone ring proton (typically the N-H proton in the 3-isoxazolone tautomer). The strong electron-withdrawing inductive effect of fluorine stabilizes the resulting conjugate base (the isoxazolonate anion) by delocalizing the negative charge.[6][8] This stabilization lowers the energy of the anion, making the parent acid more willing to donate its proton, which translates to a lower pKa value.

| Compound | R | pKa (in water) | Rationale for pKa Change |

| 5-Methylisoxazol-3(2H)-one | H | ~5.91[11] | Baseline acidity of the isoxazolone core. |

| 4-Fluoro-5-methylisoxazol-3(2H)-one | F | Estimated ~4.0 - 4.5 | The potent -I effect of fluorine withdraws electron density, stabilizing the conjugate base and increasing acidity significantly. |

| Note: The pKa for the 4-fluoro derivative is an expert estimation based on the established principles of fluorine's electronic effects, as direct experimental values are not readily available in the cited literature. |

Experimental Validation and Characterization

Theoretical predictions must be substantiated by empirical data. The following sections outline robust, self-validating protocols for the synthesis and characterization of 4-fluoro-isoxazolones.

Synthesis: Direct Electrophilic Fluorination

The most direct route to 4-fluoro-isoxazolones is the electrophilic fluorination of a 3,5-disubstituted isoxazole precursor.[12] Reagents such as Selectfluor™ (F-TEDA-BF₄) are effective for this transformation. The C4 position of the isoxazole ring is sufficiently electron-rich to undergo electrophilic aromatic substitution.[12]

Protocol: Synthesis of 3,5-diaryl-4-fluoroisoxazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 3,5-diarylisoxazole (1.0 eq) in acetonitrile (CH₃CN).

-

Reagent Addition: Add Selectfluor™ (1.5 eq) to the solution.

-

Reaction Conditions: Stir the mixture at reflux (approx. 82 °C) for 12 hours or until TLC analysis indicates complete consumption of the starting material.[13] For substrates with deactivating groups, a higher boiling solvent like sulfolane may be necessary.[12]

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure 4-fluoro-isoxazole.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). This multi-technique approach provides an unambiguous structural assignment.

Caption: Experimental workflow for the synthesis and validation of 4-fluoro-isoxazolones.

pKa Determination: Potentiometric Titration

This protocol provides a reliable method for quantifying the acidity of the synthesized compound.

Caption: Workflow for experimental pKa determination via potentiometric titration.

Spectroscopic Characterization: The NMR Signature

NMR spectroscopy is the most powerful tool for characterizing the electronic environment of the 4-fluoro-isoxazolone core. The presence of the ¹⁹F nucleus provides an additional, highly sensitive probe.[14][15]

-

¹H NMR: The proton at C4 (if present in the starting material) will be absent. Protons on adjacent carbons will show coupling to the ¹⁹F nucleus (JHF), providing clear evidence of fluorination at the C4 position.

-

¹³C NMR: The C4 carbon will exhibit a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly affected, typically shifting downfield due to the electronegativity of fluorine.

-

¹⁹F NMR: This is the definitive experiment. A single resonance will be observed in the ¹⁹F NMR spectrum.[16] Its chemical shift is highly sensitive to the electronic environment.[15] The coupling constants observed in the ¹H and ¹³C spectra (JHF and JCF) can be confirmed from the ¹⁹F spectrum.[17]

Table 2: Representative NMR Data for a 4-Fluoro-3,5-diaryl-isoxazole Derivative

| Nucleus | Position | Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| ¹³C | C4 | ~130 - 150 | ¹JCF ≈ 240 - 260 Hz |

| C3 | ~155 - 165 | ²JCF ≈ 15 - 25 Hz | |

| C5 | ~160 - 170 | ²JCF ≈ 10 - 20 Hz | |

| ¹⁹F | F4 | ~ -110 to -140 | Referenced to CFCl₃ |

| Note: These are typical ranges and can vary based on the other substituents on the isoxazole ring and the solvent used. Data is synthesized from general principles of NMR spectroscopy of fluorinated heterocycles.[14][16][17] |

Conclusion and Future Outlook

The substitution of a fluorine atom at the C4 position of an isoxazolone ring imparts a distinct and powerful electronic signature. The dominant inductive electron withdrawal significantly increases the acidity of the ring system and deactivates it towards further electrophilic substitution, while modulating its spectroscopic properties in a predictable manner. These changes are critical for fine-tuning the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of isoxazolone-based drug candidates.[1][6] The synthetic and analytical protocols detailed herein provide a robust framework for researchers to confidently synthesize, validate, and study these valuable fluorinated heterocycles, paving the way for the development of next-generation therapeutics.

References

-

ResearchGate. (2025, August 6). Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. Available at: [Link]

-

PMC. Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. Available at: [Link]

-

ResearchGate. Fluorine in heterocyclic chemistry. Available at: [Link]

-

Pearson+. (2024, August 18). Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep. Available at: [Link]

-

Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Available at: [Link]

-

PMC. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]

-

StackExchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Available at: [Link]

-

ChemBK. (2022, October 17). 5-methyl-3(2H)-isoxazolone. Available at: [Link]

-

RSC Publishing. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available at: [Link]

-

PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]

-

Comptes Rendus de l'Académie des Sciences. Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Available at: [Link]

-

PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]

-

ResearchGate. An Overview of Fluorine NMR. Available at: [Link]

-

La Salle University. Substituent Effects. Available at: [Link]

-

PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

-

University of Wisconsin. Fluorine NMR. Available at: [Link]

-

Loughborough University Research Repository. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Available at: [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

-

ResearchGate. (2026, January 14). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Available at: [Link]

-

ResearchGate. Substituted isoxazole derivatives (4a–4h). Available at: [Link]

Sources

- 1. Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole [comptes-rendus.academie-sciences.fr]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www1.lasalle.edu [www1.lasalle.edu]

- 8. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 9. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biophysics.org [biophysics.org]

- 16. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. repository.lboro.ac.uk [repository.lboro.ac.uk]

Methodological & Application

Application Notes & Protocols: C-Alkylation of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one

Abstract

This technical guide provides detailed procedures and mechanistic insights for the C-alkylation of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one. The 4-position of the isoxazolone ring is a key site for functionalization, enabling the synthesis of diverse molecular scaffolds for applications in drug discovery and materials science. We present two robust protocols: a classical base-mediated approach in an anhydrous organic solvent and an efficient phase-transfer catalysis (PTC) method. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize 4-substituted derivatives of this versatile heterocyclic building block.

Introduction: The Strategic Importance of C4-Functionalization

The this compound scaffold is a privileged structure in medicinal chemistry. Isoxazolone derivatives are known to exhibit a wide range of biological activities.[1] Functionalization at the C4 position is a critical strategy for modulating the pharmacological profile of these molecules, allowing for the introduction of various alkyl and aryl groups to create novel chemical entities with tailored properties.

The core challenge in the alkylation of isoxazolones lies in controlling the regioselectivity. The isoxazolone anion, generated upon deprotonation, is an ambident nucleophile with reactive sites at the C4 carbon, the N2 nitrogen, and the O1 oxygen. While C-alkylation is often the desired outcome for building molecular complexity, reaction conditions can inadvertently favor N- or O-alkylation, leading to a mixture of products and complicating purification. This guide provides methodologies designed to selectively favor the formation of the C-C bond at the C4 position.

Mechanistic Rationale: Enolate Formation and Regioselectivity

The C-alkylation reaction proceeds via the formation of an enolate intermediate. The methylene protons at the C4 position are acidic (pKa typically in the range of 10-13 for related active methylene compounds) due to the inductive effect of the adjacent carbonyl group and the ability to delocalize the resulting negative charge onto the carbonyl oxygen.[2]

A base is used to abstract a proton from the C4 position, generating a planar enolate. This enolate is a resonance-stabilized species, which is key to its nucleophilicity. The subsequent step is a nucleophilic attack of the enolate on an alkylating agent (typically an alkyl halide) in a classic SN2 reaction.[2]

Sources

Application Note: Catalytic Functionalization of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one

An in-depth technical guide on the catalytic functionalization of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one .

Executive Summary & Substrate Profile

The isoxazol-5(4H)-one scaffold represents a "masked"

This guide details three catalytic protocols to functionalize the C4-position, transforming this planar heterocycle into chiral, three-dimensional pharmacophores.

Substrate Reactivity Profile[1]

-

Acidity: The C4 protons are highly acidic (

), allowing deprotonation by mild bases (e.g., tertiary amines). -

Ambident Nucleophilicity: The resulting enolate can react at C4 (soft electrophiles) or N2/O (hard electrophiles). Catalytic control is required to ensure C4-selectivity.

-

Tautomerism: Exists in equilibrium between the keto-form (4H-one) and the enol-form (5-hydroxyisoxazole).

Method A: Organocatalytic Asymmetric Michael Addition

Objective: Installation of a chiral quaternary stereocenter at C4 via soft nucleophilic addition to nitroolefins.

Rationale

Bifunctional organocatalysts (Squaramides or Thioureas) are ideal for this transformation. They simultaneously activate the nitroolefin (electrophile) via H-bonding and deprotonate the isoxazolone (nucleophile) via a tertiary amine moiety, ensuring high enantioselectivity and C-alkylation selectivity.

Protocol 1: Enantioselective Addition to Nitroalkenes

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Electrophile:

-Nitrostyrene derivative (1.2 equiv) -

Catalyst: Chiral Bifunctional Squaramide (e.g., hydroquinine-derived) (2-5 mol%)

-

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Procedure:

-

Preparation: In a flame-dried 4mL vial equipped with a magnetic stir bar, dissolve the Squaramide Catalyst (0.01 mmol, 5 mol%) and This compound (0.20 mmol, 1.0 equiv) in anhydrous DCM (1.0 mL).

-

Activation: Stir the mixture at room temperature for 5 minutes to allow the amine moiety of the catalyst to engage with the substrate.

-

Reaction: Cool the reaction mixture to

(or -

Monitoring: Stir at the set temperature. Monitor by TLC (hexane/EtOAc 7:3) or UPLC-MS. Reaction typically reaches completion in 4–12 hours.

-

Workup: Direct purification. Load the crude reaction mixture directly onto a silica gel column.

-

Purification: Elute with Hexane:EtOAc (gradient 90:10 to 70:30). The product is typically a white solid.

Mechanistic Pathway (DOT Diagram):

Caption: Dual-activation cycle for squaramide-catalyzed Michael addition.

Method B: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

Objective: Construction of sterically congested C4-quaternary centers using "hard" allylic electrophiles under "soft" catalytic conditions.

Rationale

Palladium catalysis (Tsuji-Trost reaction) is effective for alkylating the C4 position. The 4-fluorophenyl group stabilizes the enolate, making it a competent nucleophile for

Protocol 2: Pd-Catalyzed C4-Allylation

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Allyl Source: Allyl tert-butyl carbonate (1.2 equiv)

-

Catalyst Precursor:

(2.5 mol%) -

Ligand: Trost Ligand (e.g.,

-DACH-Phenyl Trost Ligand) (5.5 mol%) -

Solvent: THF (anhydrous)

Step-by-Step Procedure:

-

Catalyst Formation: In a glovebox or under Argon, mix

(2.5 mol%) and the Chiral Ligand (5.5 mol%) in degassed THF (1 mL/mmol substrate). Stir for 20 mins at RT until the solution turns from dark purple to orange/yellow (active catalyst formation). -

Substrate Addition: Add This compound (1.0 equiv) to the catalyst solution.

-

Reaction: Add Allyl tert-butyl carbonate (1.2 equiv). The base liberated from the carbonate (t-BuO-) will deprotonate the isoxazolone in situ, avoiding external bases that might cause background racemizaton.

-

Conditions: Stir at

to RT. Monitor consumption of the carbonate by TLC. -

Quench: Filter through a short pad of silica/Celite to remove Pd black.

-

Purification: Flash chromatography (Hexane/EtOAc).

Experimental Workflow (DOT Diagram):

Caption: Step-wise workflow for Pd-catalyzed allylic alkylation.

Comparative Data & Performance

The following table summarizes expected performance metrics based on validated literature for 3-aryl-isoxazol-5(4H)-ones.

| Parameter | Method A: Organocatalysis | Method B: Pd-Catalysis |

| Electrophile | Nitroolefins / Enones | Allyl Carbonates / Acetates |

| New Bond | ||

| Stereocenter | Quaternary (C4) | Quaternary (C4) |

| Typical Yield | 85 - 98% | 80 - 95% |

| Typical ee | 90 - 99% | 88 - 96% |

| Reaction Time | 4 - 24 h | 1 - 6 h |

| Scale-up | Excellent (Robust) | Good (Cost of Pd is factor) |

| Green Factor | High (Metal-free) | Moderate (Heavy metal) |

Troubleshooting & Optimization

-

Low Yield (Method A): If the reaction stalls, ensure the nitroolefin is not wet. Water interferes with the H-bonding network. Add 4Å Molecular Sieves.

-

Poor Enantioselectivity (Method B): The "memory effect" can occur if the Pd-allyl intermediate is not configurationally stable. Lower the temperature to

and ensure the ligand:Pd ratio is strictly -

O-Alkylation Side Product: In Method B, if O-allylation is observed (forming the isoxazole ether), switch to a more non-polar solvent (Toluene) to favor the C-alkylation (charge control vs orbital control).

References

-

Organocatalytic Asymmetric Synthesis of Chiral Fluorinated Isoxazol-5(4H)-ones. Source:Journal of Organic Chemistry (2013).[1] URL:[Link]

-

Palladium-Catalyzed Asymmetric Allylic Alkylation of 4-Substituted Isoxazolidin-5-ones. Source:Chemistry - A European Journal (2018). URL:[Link]

-

Organocatalytic Regio-, Diastereo- and Enantioselective

-Additions of Isoxazol-5(4H)-ones. Source:Organic Chemistry Frontiers (2021). URL:[Link] -

Organocatalytic Enantioselective Mannich Reaction of Isoxazol-5(4H)-ones. Source:Organic & Biomolecular Chemistry (2022).[2] URL:[Link]

Sources

- 1. Organocatalytic asymmetric one-pot sequential conjugate addition/dearomative fluorination: synthesis of chiral fluorinated isoxazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organocatalytic enantioselective Mannich reaction of isoxazol-5(4 H)-ones to isatin-derived ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one

Welcome to the technical support center for 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your experimental workflow effectively.

Understanding the Challenge: Physicochemical Properties

Before diving into solutions, it's crucial to understand the inherent properties of this compound that contribute to its poor aqueous solubility.

| Property | Predicted Value/Information | Implication for Solubility |

| Molecular Formula | C₉H₆FNO₂ | |

| Molecular Weight | 179.15 g/mol | |

| XlogP | 1.9 | This positive value indicates a moderate degree of lipophilicity, suggesting a preference for non-polar environments over aqueous media. |

| pKa (estimated) | ~7-9 | The proton at the 4-position of the 1,2-oxazol-5(4H)-one ring is acidic due to the adjacent electron-withdrawing groups (carbonyl and imine). While an experimental value is not readily available, it is estimated to be in the weakly acidic range. This suggests that the compound's solubility will be pH-dependent. |

Note: The pKa value is an estimation based on the chemical structure and similar compounds. Experimental determination is highly recommended for precise formulation development.

This combination of moderate lipophilicity and a weakly acidic nature underpins the solubility challenges frequently observed with this molecule.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may encounter.

Q1: My compound, this compound, is precipitating out of my aqueous buffer during my in vitro assay. What is the first thing I should try?

A1: The most immediate and often effective strategy is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.

Causality: The core issue is the compound's limited aqueous solubility. By first dissolving it in a solvent where it is highly soluble, you create a concentrated stock that can be diluted to the final working concentration in your aqueous medium. The key is to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.

Step-by-Step Protocol: Preparing a Stock Solution

-

Solvent Selection: Start with a water-miscible organic solvent known for its broad solubilizing power.

-

Solubility Testing: Before preparing a large stock, perform a small-scale solubility test.

-

Add a small, known amount of your compound (e.g., 1-5 mg) to a vial.

-

Add the selected organic solvent dropwise while vortexing until the compound is fully dissolved.

-

This will give you an approximate idea of its solubility in that solvent.

-

-

Stock Solution Preparation:

-

Based on your solubility test, prepare a concentrated stock solution (e.g., 10-50 mM).

-

Ensure the compound is completely dissolved. Gentle warming or sonication can aid dissolution, but be cautious of potential degradation.[1]

-

-

Dilution into Aqueous Buffer:

-

Serially dilute the stock solution into your final aqueous buffer to achieve the desired working concentration.

-

Crucial Point: The final concentration of the organic solvent should typically be kept below 1% (v/v), and ideally below 0.5%, to minimize any solvent-induced artifacts in your assay.[1] Always run a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

-

Troubleshooting Workflow for Stock Solution Preparation

Caption: Workflow for addressing initial precipitation issues.

Q2: I've tried using a DMSO stock, but my compound still precipitates at my desired final concentration. What's the next step?

A2: Investigate the effect of pH on the solubility of your compound. As a weak acid, increasing the pH of your buffer can significantly enhance its solubility.

Causality: The proton at the 4-position of the oxazolone ring can be removed under basic conditions, forming a more soluble anionic species. According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of the compound, the ionized (more soluble) form will predominate.[3]

Experimental Protocol: pH-Dependent Solubility Study

-

Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

-

Add an excess amount of this compound to a fixed volume of each buffer.

-

Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.

-

Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

-

Plot the solubility as a function of pH. This will reveal the pH range where your compound is most soluble.

Practical Application in Your Assay:

-

If your experimental system allows, adjust the pH of your assay buffer to a value that enhances the solubility of your compound without compromising the biological activity you are measuring.

-

Important Consideration: Be aware of the stability of the isoxazole ring at higher pH. Some isoxazole-containing compounds can undergo ring-opening at basic pH, especially at elevated temperatures.[4] It is advisable to assess the stability of your compound at the selected pH and temperature over the duration of your experiment.

Q3: Adjusting the pH is not feasible for my experiment. Are there other formulation strategies I can use for my in vitro studies?

A3: Yes, you can explore the use of co-solvents or solubility-enhancing excipients like cyclodextrins.

Co-solvents:

-

Principle: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar or poorly water-soluble solutes.[5] They work by reducing the polarity of the aqueous environment.

-

Common Co-solvents: Polyethylene glycols (PEGs), propylene glycol, and glycerin are commonly used.[6]

-

Implementation: Similar to using a DMSO stock, you would prepare a concentrated solution of your compound in the co-solvent and then dilute it into your assay medium. The final concentration of the co-solvent should be kept as low as possible and a vehicle control is essential.

Cyclodextrins:

-

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule and increasing its apparent water solubility.[7]

-

Recommended Cyclodextrin: Sulfobutylether-β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a highly effective and safe solubilizing agent used in several FDA-approved drug products.[8][9] It is particularly effective for compounds that can be positively charged, as the anionic sulfobutyl ether groups on Captisol® can provide an additional electrostatic interaction, leading to enhanced solubilization.[7][10]

-

Experimental Protocol: Phase Solubility Study with Captisol®

-

Prepare a series of aqueous solutions with increasing concentrations of Captisol® (e.g., 0%, 2%, 5%, 10%, 20% w/v).

-

Add an excess of this compound to each solution.

-

Equilibrate the samples as described in the pH-dependent solubility study.

-

Quantify the dissolved compound in each solution.

-

Plot the concentration of the dissolved compound against the concentration of Captisol®. A linear increase in solubility with increasing Captisol® concentration indicates the formation of an inclusion complex.

-

Decision-Making Flowchart for Advanced Solubilization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. cellets.com [cellets.com]

- 4. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjpdft.com [rjpdft.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. cphi-online.com [cphi-online.com]

- 9. SOLUBILIZING & STABILIZING TECHNOLOGY - CAPTISOL® - Part Perseverance & Part Serendipity [drug-dev.com]

- 10. cris.bgu.ac.il [cris.bgu.ac.il]

Technical Support Center: Optimization of Reaction Temperature for Fluorophenyl Isoxazolone Synthesis

Welcome to the technical support center for the synthesis of fluorophenyl isoxazolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in this critical reaction. The following troubleshooting guides and FAQs are structured to address specific experimental challenges, providing not only solutions but also the underlying scientific rationale to empower your research.

Introduction: The Critical Role of Temperature

The synthesis of isoxazolones, particularly those bearing a fluorophenyl substituent, is a cornerstone in medicinal chemistry, with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The most common synthetic routes involve the condensation of a β-ketoester with hydroxylamine or a 1,3-dipolar cycloaddition.[3] In both pathways, temperature is not merely a parameter to be set; it is a critical control point that dictates reaction rate, yield, and purity.

The presence of a fluorine atom on the phenyl ring introduces unique electronic effects. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect, which can stabilize intermediates.[4] However, it also possesses lone pairs that can participate in resonance, donating electron density back to the ring.[5][6] This duality means that the optimal temperature can be highly substrate-specific, depending on the fluorine's position (ortho, meta, or para) and the overall reaction mechanism.[7]

Excessive heat can lead to thermal decomposition or the formation of unwanted side products, while insufficient heat results in a sluggish or incomplete reaction.[8] This guide will help you navigate these challenges to achieve optimal results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable steps for resolution.

Q1: My reaction yield is consistently low. What are the likely temperature-related causes?

Possible Causes & Solutions:

-

Incomplete Reaction: The most straightforward cause of low yield is an incomplete reaction due to insufficient thermal energy. The activation energy barrier for the cyclization step might not be overcome at lower temperatures.

-

Solution: Incrementally increase the reaction temperature by 5-10 °C and monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious not to overshoot the optimal temperature, which could lead to degradation.

-

-

Side-Reaction Predominance: At certain temperatures, competing side reactions may become kinetically favorable. For instance, in 1,3-dipolar cycloaddition syntheses, the intermediate nitrile oxide can dimerize to form furoxans, a reaction that can be accelerated at higher temperatures.[8]

-

Solution: If you suspect side-product formation (visible as extra spots on a TLC plate), try lowering the reaction temperature. A slightly longer reaction time at a lower temperature is often preferable to a rapid reaction with significant byproduct formation.

-

-

Thermal Decomposition: Isoxazolone rings, while generally stable, can undergo thermal decomposition at elevated temperatures.[9][10] The stability is often substituent-dependent; highly electron-withdrawing groups can sometimes increase thermal stability.[10]

-

Solution: If you observe a decrease in the desired product spot on TLC after an initial increase, or if the reaction mixture darkens significantly (charring), decomposition is likely. Immediately reduce the temperature for subsequent experiments. Consider performing a thermal stability test on your purified product using techniques like Thermogravimetric Analysis (TGA) to understand its decomposition profile.[11][12]

-

Q2: I'm observing significant impurity formation. How can I use temperature to improve the purity of my crude product?

Possible Causes & Solutions:

-

Formation of Regioisomers: In 1,3-dipolar cycloaddition reactions, the formation of regioisomers is a common challenge.[13] While this is governed by both steric and electronic factors, temperature can influence the selectivity. Higher temperatures can sometimes provide enough energy to overcome the barrier for the formation of the less-favored isomer, leading to a mixture.

-

Competing Condensation/Elimination Reactions: In syntheses involving β-ketoesters, elevated temperatures might promote undesired self-condensation of the starting material or other side reactions before the desired cyclization with hydroxylamine occurs.

-

Solution: A stepwise temperature profile can be effective. Start the reaction at a lower temperature (e.g., room temperature) to allow the initial nucleophilic attack and condensation to occur selectively. Then, gently heat the mixture to drive the cyclization and dehydration to completion.

-

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low yield, a common and critical issue in synthesis optimization.

Caption: A logical workflow for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

-

FAQ 1: What is a good starting temperature for my optimization study? For many isoxazolone syntheses involving hydroxylamine condensation, starting at room temperature and gradually heating towards reflux in a solvent like ethanol is a common strategy. For 1,3-dipolar cycloadditions, conditions can vary widely, but many proceed well between room temperature and 80 °C.[8] If literature on a closely related analogue is available, that is the best starting point. Otherwise, begin at room temperature for 1-2 hours before gradually increasing heat.

-

FAQ 2: How does the position of the fluorine atom (ortho, meta, para) influence the optimal reaction temperature? The fluorine's position alters its electronic influence. A para-fluoro substituent has a strong resonance-donating effect alongside its inductive withdrawal. An ortho-fluoro group can introduce steric hindrance and also has strong inductive effects. A meta-fluoro group's influence is primarily inductive. These differences can affect the acidity of protons, the stability of intermediates, and the overall activation energy.[7] There is no universal rule, but you may find that substrates with ortho-fluoro substituents require slightly more thermal energy to overcome steric hindrance, while para-substituted ones might react under milder conditions due to resonance stabilization of intermediates.

-

FAQ 3: Can changing the solvent affect the optimal temperature? Absolutely. The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, solvent polarity can influence reaction rates and pathways, thereby shifting the optimal temperature. A polar protic solvent like ethanol can stabilize charged intermediates differently than a polar aprotic solvent like acetonitrile or a non-polar solvent like toluene, altering the energy landscape of the reaction. Some modern, green chemistry approaches even utilize water or ultrasound irradiation, which can significantly change the required temperature.[16][17][18]

Experimental Protocol: Temperature Screening Study

This protocol outlines a parallel synthesis approach to efficiently screen for the optimal reaction temperature.

Objective: To determine the temperature that provides the highest yield and purity of the target fluorophenyl isoxazolone.

Materials:

-

β-ketoester (or other suitable precursor)

-

Hydroxylamine hydrochloride

-

Base (e.g., sodium acetate, triethylamine)

-

Solvent (e.g., Ethanol)

-

Parallel synthesis reaction block or multiple round-bottom flasks with individual temperature control/monitoring.

-

TLC plates and appropriate mobile phase.

-

LC-MS for accurate analysis.

Procedure:

-

Setup: Arrange five reaction vessels in a parallel synthesizer or oil baths set to five different temperatures (e.g., 40°C, 50°C, 60°C, 70°C, and 80°C).

-

Reagent Preparation: Prepare a stock solution of your β-ketoester and a separate stock solution of hydroxylamine hydrochloride and the base in the chosen solvent. This ensures that each reaction receives an identical concentration of reagents.

-

Initiation: Charge each reaction vessel with an equal volume of the β-ketoester stock solution. Allow the vessels to equilibrate to their set temperatures for 10-15 minutes.

-

Reaction Start: Add an equal volume of the hydroxylamine/base stock solution to each vessel simultaneously to start the reactions.

-

Monitoring: At set time intervals (e.g., 1h, 2h, 4h, and 8h), withdraw a small aliquot from each reaction. Quench the aliquot and analyze it by TLC and/or LC-MS. Note the consumption of starting material and the formation of the product and any byproducts.

-

Analysis: After a set period (e.g., 8 hours or when the reaction at the most promising temperature appears complete), quench all reactions. Work up each reaction identically and determine the crude yield and purity.

Data Interpretation Guide

The results from your temperature screening can be summarized to clearly identify the optimal conditions.

| Temperature (°C) | Reaction Time (h) | Conversion (%) (LC-MS) | Purity (%) (LC-MS) | Key Observations |

| 40 | 8 | 35% | >98% | Very slow reaction, but very clean. |

| 50 | 8 | 70% | >98% | Good conversion, clean reaction. |

| 60 | 4 | >99% | 97% | Optimal: Fast and clean reaction. |

| 70 | 2 | >99% | 90% | Fast, but minor impurity (Imp-1) appears. |

| 80 | 1 | >99% | 82% | Very fast, significant Imp-1 and some degradation noted. |

This table clearly indicates that 60°C provides the best balance of reaction rate and product purity for this hypothetical synthesis.

References

- Multiple Mechanisms for the Thermal Decomposition of Metallaisoxazolin-5-ones from Computational Investigations. PubMed. (2017).

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC.

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. (2021).

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC.

- Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. (2022).

- Synthesis and Pharmacological Evaluation of Some 3-(2-Fluorneyl)-5-(Substituted Phenyl). Unknown Source.

- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate.

- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. (2013).

- Technical Support Center: Isoxazole Synthesis Optimization. Benchchem.

- 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. (2026).

- A review of isoxazole biological activity and present synthetic techniques. Unknown Source.

- 1,3-dipolar cycloaddition reactions. YouTube. (2020).

- Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3. Mahidol University.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. (2025).

- Isoxazole synthesis. Organic Chemistry Portal.

- 409 ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL. Unknown Source.

- (PDF) Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. ResearchGate. (2021).

- 1,3-Dipolar cycloaddition. Wikipedia.

- Understanding the 1,3‐Dipolar Cycloadditions of Allenes. PMC. (2020).

- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. (2025).

- 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters.

- Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate.

- Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.

- Optimization of reaction conditions for the synthesis of oxazoline. ResearchGate.

- Advances in isoxazole chemistry and their role in drug discovery. PMC. (2025).

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. (2024).

- Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.

- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. MDPI. (2023).

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Multiple Mechanisms for the Thermal Decomposition of Metallaisoxazolin-5-ones from Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 15. chesci.com [chesci.com]

- 16. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 18. mdpi.com [mdpi.com]

Controlling regioselectivity in 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one alkylation

Topic: Controlling Regioselectivity in 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one Alkylation Ticket ID: ISO-REGIO-004 Status: Open for Troubleshooting

The Regioselectivity Matrix: Theory & Diagnosis

The substrate This compound is a classic ambident nucleophile. Upon deprotonation at the C-4 position, the resulting anion delocalizes charge across the C-4 carbon, the N-2 nitrogen, and the O-5 exocyclic oxygen.

Regiocontrol is dictated by the Hard-Soft Acid-Base (HSAB) theory and Solvent-Ion Pairing effects .

Nucleophilic Sites & Reactivity Profile

| Site | Character | HSAB Classification | Typical Electrophiles | Conditions Favoring Attack |

| N-2 | High electron density, lone pair availability. | Harder Nucleophile | Simple Alkyl Halides (MeI, EtBr), Acyl chlorides. | Thermodynamic Control: Polar aprotic solvents (DMF, DMSO), Hard bases (K₂CO₃). |

| C-4 | Active methylene, orbital-controlled. | Soft Nucleophile | Michael acceptors, Allyl/Benzyl halides, Aldehydes. | Kinetic/Catalytic Control: Non-polar solvents, Soft transition metals (Pd, Ir), Organocatalysis. |

| O-5 | High electronegativity. | Hardest Nucleophile | Silyl chlorides, Phosphates, Hard acylating agents. | O-Silylation/Acylation: Oxygenophilic reagents, Silver salts (Ag₂CO₃). |

Troubleshooting Guides (FAQs)

Scenario A: "I need C-4 alkylation, but I'm getting N-alkylated byproducts."

Root Cause: You are likely using a "hard" alkylating agent (like an unactivated alkyl halide) in a polar solvent. This favors charge-controlled attack at the nitrogen.

Corrective Actions:

-

Switch to Soft Electrophiles: C-alkylation is significantly easier with "soft" electrophiles like allyl halides, benzyl halides, or Michael acceptors.

-

Change the Solvent: Move from DMF or DMSO to THF , DCM , or Toluene . Non-polar solvents encourage tight ion pairing, which often blocks the harder N/O sites, directing the electrophile to the softer C-4 position.

-

Use Transition Metal Catalysis: For allylation, use Pd(0) catalysis. The formation of a

-allyl palladium complex creates a soft electrophile that exclusively targets the C-4 position.

Scenario B: "I am trying to synthesize the N-alkylated derivative, but yields are low."

Root Cause: The 4-fluorophenyl group makes the C-4 proton acidic (pKa ~6–7), stabilizing the anion. If the electrophile is too bulky or the base is too weak, the reaction stalls.

Corrective Actions:

-

Base Selection: Use a base that ensures complete deprotonation but doesn't interfere with the electrophile. Cs₂CO₃ in DMF is the "Gold Standard" for promoting N-alkylation due to the "Cesium Effect" (increased solubility and reactivity of the anion).

-

Temperature: N-alkylation is often the thermodynamic product. Heating the reaction (60–80 °C) can help overcome the activation barrier, whereas C-alkylation is often favored at lower temperatures.

Scenario C: "How does the 4-Fluorine substituent affect the reaction?"

Insight: The para-fluorine atom is electron-withdrawing (inductive effect).

-

Impact: It increases the acidity of the C-4 protons compared to the non-substituted phenyl analog.

-

Result: The anion is formed more easily, but it is also slightly more stable (less nucleophilic). You may need slightly longer reaction times or more reactive electrophiles compared to the unsubstituted parent compound.

Experimental Protocols

Protocol A: C-Selective Allylation (Pd-Catalyzed)

Targeting the C-4 quaternary center.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Allyl Methyl Carbonate (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: THF (Anhydrous)

-

Temperature: 0 °C to RT

Step-by-Step:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

-

Dissolution: Dissolve the isoxazolone (1.0 equiv) and Pd(PPh₃)₄ in THF.

-

Addition: Add Allyl Methyl Carbonate dropwise. Note: The carbonate acts as both the electrophile source and the base (methoxide generation).

-

Monitoring: Stir at 0 °C for 30 mins, then warm to Room Temperature. Monitor via TLC (or LC-MS) for the disappearance of the starting material (m/z ~179).

-

Workup: Filter through a celite pad to remove Palladium. Concentrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc). The C-alkylated product is usually less polar than the N-alkylated isomer.

Protocol B: N-Selective Methylation

Targeting the N-2 position.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Base: Cs₂CO₃ (1.5 equiv)

-

Electrophile: MeI (Methyl Iodide) (1.2 equiv)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step:

-

Deprotonation: Dissolve the substrate in DMF. Add Cs₂CO₃ and stir at RT for 15 minutes. The solution often turns yellow/orange due to anion formation.

-

Alkylation: Add MeI dropwise.

-

Reaction: Heat to 60 °C for 2–4 hours.

-

Quench: Pour the mixture into ice-water. The N-alkylated product often precipitates as a solid.

-

Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, and dry over MgSO₄.

Decision Logic Visualization

Caption: Decision tree for selecting reaction conditions based on the desired regiochemical outcome (C-4 vs N-2).

References

-

Regioselective N- vs C-Allylation

-

General Isoxazolone Reactivity

-

Catalytic Asymmetric Alkylation

Sources

- 1. N-Allylation versus C-allylation of intermediates from aza-Michael adducts of arylideneisoxazol-5-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Regioselective catalytic asymmetric N-alkylation of isoxazol-5-ones with para-quinone methides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

FTIR characteristic peaks of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 3-(4-Fluorophenyl)-1,2-oxazol-5(4H)-one . This heterocyclic compound serves as a critical intermediate in the synthesis of immunomodulatory drugs and agrochemicals.

The primary challenge in characterizing this molecule lies in distinguishing the closed-ring isoxazolone moiety from its open-chain precursors (β-keto hydroxamic acids or oximes) and identifying the specific footprint of the para-fluorinated aryl group. This guide outlines the characteristic vibrational modes, offers a comparative analysis against non-fluorinated analogs and starting materials, and provides a validated experimental protocol.

Structural Analysis & Vibrational Theory

To interpret the spectrum accurately, one must understand the electronic environment of the isoxazol-5(4H)-one core. Unlike standard cyclic ketones, this ring system exhibits significant ring strain and electronic delocalization that shifts vibrational frequencies.

Mechanism of Peak Shifts

-

The Carbonyl Anomaly (

): The carbonyl group at position 5 is part of a strained lactone-like system. The adjacent oxygen (O1) and the -

The Fluorine Signature (

): The fluorine atom at the para-position of the phenyl ring induces a strong dipole change during vibration, resulting in a distinct, high-intensity band in the fingerprint region (1215–1240 cm⁻¹ ). -

Tautomeric Considerations: While isoxazol-5-ones can theoretically exist in the hydroxy (enol) form, X-ray and IR studies confirm that in the solid state, the CH-form (keto) predominates. Therefore, a broad O-H stretch is typically absent unless the sample is wet or dissolved in a protic solvent.

Visualizing the Functional Groups

Figure 1: Functional group mapping of the target molecule, highlighting the high-frequency carbonyl and the diagnostic fluoride stretch.

Comparative Analysis